molecular formula C23H33F2N5O3S2 B12411597 Crk12-IN-2

Crk12-IN-2

Cat. No.: B12411597
M. Wt: 529.7 g/mol
InChI Key: RPIZNCDXFXBQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Crk12-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Crk12-IN-2 involves the inhibition of cyclin-dependent kinase 12 (CRK12). This enzyme plays a crucial role in the cell cycle and gene expression of protozoan parasites. By inhibiting CRK12, this compound disrupts the normal functioning of these parasites, leading to their death . The molecular targets and pathways involved in this process include the binding of this compound to the active site of CRK12, preventing its interaction with other proteins and substrates .

Properties

Molecular Formula

C23H33F2N5O3S2

Molecular Weight

529.7 g/mol

IUPAC Name

N-[4-[[4-amino-5-[4-[(dimethylamino)methyl]-2,6-difluorobenzoyl]-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C23H33F2N5O3S2/c1-13(2)12-35(32,33)29-16-7-5-15(6-8-16)27-23-28-22(26)21(34-23)20(31)19-17(24)9-14(10-18(19)25)11-30(3)4/h9-10,13,15-16,29H,5-8,11-12,26H2,1-4H3,(H,27,28)

InChI Key

RPIZNCDXFXBQNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3F)CN(C)C)F)N

Origin of Product

United States

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